molecular formula C6H14O B3417962 2-methoxy-2-(113C)methyl(1,4-13C2)butane CAS No. 1173023-77-2

2-methoxy-2-(113C)methyl(1,4-13C2)butane

Cat. No.: B3417962
CAS No.: 1173023-77-2
M. Wt: 102.17 g/mol
InChI Key: HVZJRWJGKQPSFL-UHFFFAOYSA-N
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Description

2-methoxy-2-(113C)methyl(1,4-13C2)butane is a compound that has garnered significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of labeled organic compounds for use in pharmacological and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(113C)methyl(1,4-13C2)butane involves the incorporation of carbon-13 isotopes into the molecular structure. This is typically achieved through the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research.

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-2-(113C)methyl(1,4-13C2)butane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired modification and the nature of the labeled compound.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-methoxy-2-(113C)methyl(1,4-13C2)butane is commonly used in scientific research as a labeled compound for pharmacological and biochemical studies. It is used to track the distribution and metabolism of drugs in vivo, as well as to study the mechanisms of action of various compounds. Additionally, it is employed in the study of metabolic pathways and the biosynthesis of natural products.

Mechanism of Action

The mechanism of action of 2-methoxy-2-(113C)methyl(1,4-13C2)butane is not well understood. it is believed that the compound acts as a tracer for the study of drug distribution and metabolism in vivo. It is also used to study the mechanisms of action of various compounds and the biosynthesis of natural products.

Comparison with Similar Compounds

Similar Compounds:

  • 2-methoxy-2-methylbutane
  • 2-methyl-2-methoxybutane
  • Methyl tert-pentyl ether

Uniqueness: What sets 2-methoxy-2-(113C)methyl(1,4-13C2)butane apart from similar compounds is the incorporation of carbon-13 isotopes. This labeling allows for the compound to be used as a tracer in various scientific studies, providing valuable insights into the distribution, metabolism, and mechanisms of action of different substances.

Properties

IUPAC Name

2-methoxy-2-(113C)methyl(1,4-13C2)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJRWJGKQPSFL-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([13CH3])([13CH3])C[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745704
Record name 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-77-2
Record name 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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